2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a tetrazole ring, a cyanomethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from tert-butyl hydrazine and sodium azide under acidic conditions. The cyanomethyl group is introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent. Finally, the phenylacetamide moiety is attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The cyanomethyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of tetrazole oxides.
Reduction: Conversion of the cyanomethyl group to an amine.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on enzymes or receptors, thereby modulating their activity. The cyanomethyl and phenylacetamide groups can further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
- 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)ethanol
- N-(cyanomethyl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide stands out due to its unique combination of functional groups. The presence of both the tetrazole ring and the cyanomethyl group provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-15(2,3)14-17-18-19-21(14)11-13(22)20(10-9-16)12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQSBAZJWJSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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